EN219

Description

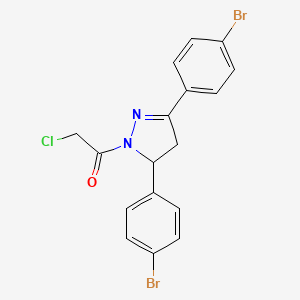

Structure

3D Structure

Properties

IUPAC Name |

1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Br2ClN2O/c18-13-5-1-11(2-6-13)15-9-16(22(21-15)17(23)10-20)12-3-7-14(19)8-4-12/h1-8,16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRHMHAKZPJNKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCl)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Br2ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of EN219 in p21 Ubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic covalent ligand EN219 and its role in the ubiquitination of the tumor suppressor protein p21. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for relevant assays, and visualize the associated molecular pathways and experimental workflows.

Introduction to p21 and its Regulation by Ubiquitination

The cyclin-dependent kinase inhibitor p21 (also known as CDKN1A) is a critical regulator of the cell cycle. By inhibiting cyclin-dependent kinases (CDKs), p21 can halt cell cycle progression at the G1/S and G2/M transitions, playing a crucial role in cellular responses to DNA damage and other stressors. The cellular levels of p21 are tightly controlled, in large part through the ubiquitin-proteasome system. E3 ubiquitin ligases are a family of enzymes that specifically recognize substrate proteins, like p21, and catalyze the attachment of ubiquitin, a small regulatory protein. This "ubiquitination" can mark the substrate for degradation by the proteasome, thereby controlling its abundance and activity. Several E3 ligases have been implicated in the ubiquitination of p21, including CHIP and TRIM21[1][2]. The discovery of molecules that can modulate the activity of these E3 ligases is a promising avenue for therapeutic intervention in diseases such as cancer.

This compound: A Covalent Ligand Targeting the RNF114 E3 Ligase

This compound is a synthetic, cell-permeable chloroacetamide compound that has been identified as a moderately selective covalent ligand for the E3 ubiquitin ligase RNF114[3][4]. RNF114 is a RING-type E3 ligase that has been shown to mediate the ubiquitination of p21[5]. This compound exerts its effect by covalently binding to a specific cysteine residue (C8) located in the N-terminal region of RNF114[5][6]. This covalent modification inhibits the enzymatic activity of RNF114, leading to a decrease in both its autoubiquitination and its ability to ubiquitinate its substrates, including p21[3][4][5].

The discovery of this compound was facilitated by chemoproteomics-enabled covalent ligand screening approaches[3]. This methodology has proven powerful in identifying novel recruiters of E3 ligases for applications in targeted protein degradation, such as the development of Proteolysis-Targeting Chimeras (PROTACs)[6].

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the interaction of this compound with its target, RNF114.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 470 nM | RNF114 | Gel-based competitive ABPP assay | [5] |

| Concentration for in vitro inhibition of p21 ubiquitination | 50 µM | RNF114 | Cell-free ubiquitination assay | [6] |

Signaling Pathway and Mechanism of Action

The interaction between this compound, RNF114, and p21 can be visualized as a signaling pathway. This compound acts as an inhibitor of the RNF114 E3 ligase, thereby preventing the ubiquitination and subsequent degradation of p21. This leads to the accumulation of p21, which can then inhibit cell cycle progression.

Caption: Signaling pathway of this compound-mediated inhibition of p21 ubiquitination.

Experimental Protocols

The following is a representative protocol for an in vitro ubiquitination assay to assess the effect of this compound on RNF114-mediated p21 ubiquitination, based on established methodologies[5].

In Vitro Ubiquitination Assay

Objective: To determine if this compound inhibits the ubiquitination of p21 by the E3 ligase RNF114 in a cell-free system.

Materials:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant human RNF114 (wild-type)

-

Recombinant human p21

-

FLAG-tagged Ubiquitin

-

This compound (dissolved in DMSO)

-

ATP solution (100 mM)

-

Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 2.5 mM MgCl₂, 0.5 mM DTT)

-

2x SDS-PAGE loading buffer

-

Primary antibodies: anti-p21, anti-FLAG

-

Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

-

Chemiluminescence substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 30 µL reaction, add the following components in order:

-

Ubiquitination reaction buffer

-

ATP (to a final concentration of 2 mM)

-

E1 enzyme (e.g., 50 ng)

-

E2 enzyme (e.g., 200 ng)

-

FLAG-tagged Ubiquitin (e.g., 1 µg)

-

Recombinant p21 (e.g., 500 ng)

-

Recombinant RNF114 (e.g., 200 ng)

-

-

Add Inhibitor: To the experimental tubes, add the desired concentration of this compound (e.g., 50 µM). For the control tube, add an equivalent volume of DMSO.

-

Incubation: Mix the components gently and incubate the reaction at 37°C for 60-90 minutes.

-

Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Resolve the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p21 or FLAG overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Analysis: A ladder of higher molecular weight bands corresponding to polyubiquitinated p21 should be visible in the control lane. A reduction in the intensity of this ladder in the presence of this compound indicates inhibition of RNF114-mediated p21 ubiquitination.

References

- 1. Frontiers | Drugging Fuzzy Complexes in Transcription [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.abcam.com [docs.abcam.com]

- 5. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

EN219: A Novel Covalent Inhibitor of RNF114 for Cell Cycle Regulation

Abstract

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Key regulators of cell cycle progression include cyclin-dependent kinases (CDKs), which are, in turn, controlled by CDK inhibitors (CKIs). The stability and concentration of these inhibitors are critical for maintaining cellular homeostasis. EN219 is a moderately selective, synthetic covalent inhibitor of the E3 ubiquitin ligase RNF114.[1] By targeting RNF114, this compound prevents the ubiquitination and subsequent proteasomal degradation of the potent CKI, p21. This stabilization of p21 leads to the inhibition of CDK activity, resulting in cell cycle arrest, and positioning this compound as a promising candidate for therapeutic development in oncology. This document provides a comprehensive technical overview of the mechanism of action, biochemical and cellular activity, and key experimental protocols related to this compound.

Introduction to this compound and the RNF114-p21 Axis

The progression through the phases of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs).[2][3] The activity of these kinases is negatively regulated by CDK inhibitors (CKIs) from the Cip/Kip family, including p21WAF1/CIP1. The cellular levels of p21 are tightly controlled, in part, through the ubiquitin-proteasome system. E3 ubiquitin ligases are enzymes that tag substrate proteins with ubiquitin, marking them for degradation by the proteasome.[4]

RNF114 is an E3 ubiquitin ligase that has been identified as a key regulator of p21 stability. It mediates the ubiquitination of p21, leading to its degradation and thereby promoting cell cycle progression. In various cancer types, the downregulation of p21 is a common mechanism to sustain uncontrolled proliferation.

This compound is a small molecule that acts as a covalent inhibitor of RNF114. It selectively targets a cysteine residue (C8) in the N-terminal domain of RNF114.[1] This covalent interaction blocks the catalytic activity of RNF114, specifically its ability to mediate the ubiquitination of p21.[1] The resulting accumulation of p21 enhances the inhibition of cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1/S checkpoint.

Mechanism of Action of this compound

This compound exerts its effect on cell cycle regulation through a precise molecular mechanism:

-

Covalent Inhibition of RNF114: this compound forms a covalent bond with the C8 residue of RNF114, inactivating the enzyme.[1]

-

Inhibition of p21 Ubiquitination: The inactivation of RNF114 prevents it from transferring ubiquitin molecules to its substrate, p21.[1]

-

Stabilization and Accumulation of p21: With ubiquitination blocked, p21 is no longer targeted for proteasomal degradation. This leads to a significant increase in its intracellular concentration.

-

Inhibition of Cyclin/CDK Complexes: The accumulated p21 binds to and inhibits the activity of key cell cycle kinases, particularly Cyclin E/CDK2 and Cyclin A/CDK2.[5][6] These complexes are essential for the phosphorylation of the Retinoblastoma protein (Rb) and for driving the cell through the G1/S transition.[7]

-

G1 Phase Cell Cycle Arrest: By inhibiting Cyclin E/CDK2, p21 prevents the hyper-phosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry.[7] This results in a robust arrest of the cell cycle in the G1 phase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Khan Academy [khanacademy.org]

- 3. youtube.com [youtube.com]

- 4. A new enzyme is expanding the arsenal for targeted protein degradation | Drug Discovery News [drugdiscoverynews.com]

- 5. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

EN219: A Novel Selective Inhibitor of the GRK2/β-arrestin Signaling Axis for Cardiovascular Disease

An In-Depth Technical Guide

Abstract: Compound EN219 is a first-in-class small molecule inhibitor of the G-protein coupled receptor kinase 2 (GRK2) and β-arrestin interaction. Discovered through a targeted screening campaign, this compound presents a novel therapeutic approach for heart failure by restoring cardiomyocyte adrenergic signaling sensitivity. This document provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, including its mechanism of action, key in vitro and cellular data, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

G-protein coupled receptors (GPCRs), particularly β-adrenergic receptors (β-ARs), are central to cardiovascular function. In chronic heart failure, sustained β-AR stimulation leads to their desensitization, primarily mediated by the upregulation and recruitment of GRK2 and its subsequent binding to β-arrestin. This interaction not only uncouples the receptor from G-protein signaling but also initiates pro-apoptotic, cardiotoxic signaling pathways.

This compound was identified from a high-throughput screen of a 150,000-compound library designed to detect inhibitors of the GRK2/β-arrestin protein-protein interaction. The primary hit was optimized through structure-activity relationship (SAR) studies, balancing potency with favorable pharmacokinetic properties, culminating in the selection of this compound as a lead candidate. Its mechanism is designed to allosterically modulate GRK2, preventing the conformational change required for high-affinity β-arrestin binding without affecting its kinase activity, thus preserving beneficial signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for compound this compound.

Table 1: In Vitro Potency and Selectivity

| Target/Assay | Parameter | Value | Description |

| GRK2 / β-arrestin Interaction | IC50 | 35 nM | Inhibition of GRK2 binding to phosphopeptide substrate mimicking β-AR C-terminus. |

| GRK2 Kinase Activity | IC50 | > 50 µM | Lack of inhibition of ATP-dependent kinase activity. |

| GRK5 / β-arrestin Interaction | IC50 | 4.2 µM | ~120-fold selectivity over the related GRK5 isoform. |

| Rhodopsin Kinase (GRK1) | IC50 | > 50 µM | No significant inhibition of other GRK family members. |

| PKA Kinase Activity | IC50 | > 50 µM | No off-target effects on a key downstream kinase. |

Table 2: Cellular Activity in Cardiomyocytes

| Assay | Parameter | Value | Cell Type |

| Isoproterenol-induced cAMP Production | EC50 | 85 nM | Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). |

| β-arrestin Recruitment to β2-AR | IC50 | 110 nM | HEK293 cells overexpressing β2-AR and β-arrestin-GFP. |

| Apoptosis (Caspase-3/7 Activity) | IC50 | 250 nM | Rat ventricular cardiomyocytes under chronic adrenergic stress. |

Table 3: Preclinical Pharmacokinetic Properties

| Species | Route | Bioavailability (%) | t½ (hours) | Cmax (ng/mL) |

| Mouse | IV | 100% | 2.1 | 1540 |

| Mouse | PO | 45% | 3.5 | 680 |

| Rat | IV | 100% | 3.8 | 1250 |

| Rat | PO | 38% | 5.2 | 510 |

Experimental Protocols

In Vitro GRK2 / β-arrestin Interaction Assay (Time-Resolved FRET)

-

Reagents: Recombinant human GRK2, biotinylated phosphopeptide corresponding to the C-terminus of the β2-AR, Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (APC).

-

Procedure:

-

This compound is serially diluted in assay buffer (20 mM HEPES, 100 mM NaCl, 0.01% Tween-20).

-

10 µL of each dilution is added to a 384-well microplate.

-

5 µL of a solution containing GRK2 and the Europium-labeled antibody is added to each well.

-

5 µL of a solution containing the biotinylated phosphopeptide and Streptavidin-APC is added to each well.

-

The plate is incubated for 60 minutes at room temperature, protected from light.

-

The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

-

-

Data Analysis: The ratio of the emission at 665 nm to 620 nm is calculated. The IC50 value is determined by fitting the dose-response curve using a four-parameter logistic equation.

Cellular β-arrestin Recruitment Assay

-

Cell Line: HEK293 cells stably co-expressing the human β2-AR and a β-arrestin-2-GFP fusion protein.

-

Procedure:

-

Cells are seeded into 96-well, black-walled, clear-bottom plates and cultured for 24 hours.

-

Cells are pre-incubated with varying concentrations of this compound for 30 minutes.

-

The β2-AR agonist, isoproterenol (10 µM final concentration), is added to stimulate receptor activation and β-arrestin recruitment.

-

The plate is immediately placed into a high-content imaging system equipped with environmental controls (37°C, 5% CO2).

-

Images are captured every 30 seconds for 15 minutes.

-

-

Data Analysis: Image analysis software is used to quantify the translocation of β-arrestin-GFP from the cytoplasm to the cell membrane. The IC50 is calculated by plotting the inhibition of translocation against the this compound concentration.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

Discovery and Preclinical Workflow for this compound

Hypothetical Synthesis Route for this compound

The Role of EN219 in Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EN219 is a synthetic, covalent ligand that demonstrates moderate selectivity for the E3 ubiquitin ligase RNF114. By targeting a specific N-terminal cysteine (C8) residue, this compound effectively inhibits the enzymatic activity of RNF114, preventing both its autoubiquitination and the ubiquitination of its substrates. This targeted inhibition has significant implications for cellular processes regulated by RNF114, most notably cell cycle progression and the DNA damage response. This document provides an in-depth technical overview of this compound's mechanism of action, its impact on key cellular signaling pathways, and detailed protocols for relevant experimental procedures.

Introduction to this compound and its Target, RNF114

This compound is a small molecule inhibitor that covalently binds to the E3 ubiquitin ligase RNF114 (RING Finger Protein 114)[1]. E3 ubiquitin ligases are critical components of the ubiquitin-proteasome system, responsible for substrate recognition and the transfer of ubiquitin, a small regulatory protein. This process, known as ubiquitination, can lead to protein degradation by the proteasome or modulate protein function, localization, and interaction.

RNF114 has been identified as a key regulator in several cellular contexts. It is implicated in the control of cell cycle progression, the DNA damage response (DDR), and immune signaling pathways[2][3][4][5]. RNF114 exerts its function by ubiquitinating a range of substrate proteins, thereby controlling their stability and activity.

Mechanism of Action of this compound

This compound functions as a covalent inhibitor of RNF114. Its mechanism involves the formation of a covalent bond with the cysteine residue at position 8 (C8) in the N-terminal region of RNF114[6][7]. This irreversible binding event sterically hinders the catalytic activity of the RING domain of RNF114, thereby preventing the transfer of ubiquitin to its substrates. The natural product nimbolide has also been shown to target the same cysteine residue and exhibits a similar inhibitory effect on RNF114 activity[5][8].

Quantitative Data on this compound Activity

The inhibitory potency of this compound against RNF114 has been quantified, providing a key metric for its biological activity.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | RNF114 | Biochemical Assay | 470 nM | [1][7] |

Cellular Pathways Modulated by this compound

By inhibiting RNF114, this compound influences multiple downstream cellular pathways. The most well-characterized of these are the p21-mediated cell cycle control and the PARP1-dependent DNA damage response.

Regulation of the Cell Cycle via p21

The protein p21 (also known as CDKN1A) is a cyclin-dependent kinase inhibitor (CKI) that plays a crucial role in cell cycle arrest, particularly at the G1/S transition. RNF114 has been identified as an E3 ubiquitin ligase that targets p21 for proteasomal degradation[3][4]. By promoting the ubiquitination of p21, RNF114 contributes to its turnover, thereby facilitating cell cycle progression.

Inhibition of RNF114 by this compound leads to the stabilization and accumulation of p21[1]. Increased levels of p21 inhibit cyclin-dependent kinases (CDKs), preventing the phosphorylation of retinoblastoma protein (Rb) and leading to cell cycle arrest. This mechanism highlights the potential of this compound as a tool for investigating cell cycle regulation and as a potential therapeutic strategy for cancers characterized by uncontrolled proliferation.

Role in the DNA Damage Response via PARP1

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks[8]. Upon DNA damage, PARP1 is recruited to the site of the lesion and synthesizes poly(ADP-ribose) (PAR) chains, a process known as PARylation[2]. This PARylation event serves as a scaffold to recruit other DNA repair factors.

Recent studies have revealed that RNF114 is recruited to sites of DNA damage in a PAR-dependent manner and subsequently ubiquitinates PARylated PARP1, leading to its removal from the chromatin and degradation[2][7]. This process is crucial for the timely resolution of the DNA damage response.

Inhibition of RNF114 by this compound or nimbolide prevents the degradation of PARP1, leading to its "trapping" on the chromatin[2][5]. This PARP1 trapping is a cytotoxic event, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations. This creates a synthetic lethal interaction and provides a rationale for the use of RNF114 inhibitors in specific cancer contexts.

Experimental Protocols

In Vitro RNF114 Autoubiquitination Assay

This protocol is designed to assess the E3 ligase activity of RNF114 by measuring its ability to ubiquitinate itself in vitro.

Materials:

-

Recombinant human RNF114 protein (purified)

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UbcH5a)

-

Ubiquitin

-

10X Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

10 mM ATP solution

-

This compound (or DMSO as vehicle control)

-

SDS-PAGE loading buffer

-

Deionized water

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, add the following components in order:

-

Deionized water to a final volume of 20 µL

-

2 µL of 10X Ubiquitination Buffer

-

1 µL of 10 mM ATP

-

1 µL of E1 enzyme (e.g., 100 nM final concentration)

-

1 µL of E2 enzyme (e.g., 500 nM final concentration)

-

1 µL of Ubiquitin (e.g., 5 µM final concentration)

-

1 µL of recombinant RNF114 (e.g., 200 nM final concentration)

-

-

For the inhibitor condition, pre-incubate RNF114 with the desired concentration of this compound (or DMSO for the control) for 15 minutes on ice before adding it to the reaction mixture.

-

Initiate the reaction by transferring the tubes to a 37°C water bath for 60 minutes.

-

Stop the reaction by adding 20 µL of 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-RNF114 antibody or an anti-ubiquitin antibody to visualize the ubiquitination ladder.

In Vitro p21 Ubiquitination Assay

This protocol assesses the ability of RNF114 to ubiquitinate its substrate, p21, in a controlled in vitro setting.

Materials:

-

All materials from the autoubiquitination assay

-

Recombinant human p21 protein (purified)

Procedure:

-

Follow the same procedure as for the autoubiquitination assay, with the addition of recombinant p21 to the reaction mixture. For a 20 µL reaction, add:

-

Deionized water to a final volume of 20 µL

-

2 µL of 10X Ubiquitination Buffer

-

1 µL of 10 mM ATP

-

1 µL of E1 enzyme (e.g., 100 nM final concentration)

-

1 µL of E2 enzyme (e.g., 500 nM final concentration)

-

1 µL of Ubiquitin (e.g., 5 µM final concentration)

-

1 µL of recombinant RNF114 (e.g., 200 nM final concentration)

-

1 µL of recombinant p21 (e.g., 500 nM final concentration)

-

-

As before, pre-incubate RNF114 with this compound or DMSO for the inhibitor condition.

-

Initiate the reaction by incubating at 37°C for 60 minutes.

-

Stop the reaction with SDS-PAGE loading buffer and boiling.

-

Analyze the products by SDS-PAGE and Western blotting using an anti-p21 antibody to detect ubiquitinated forms of p21, which will appear as a higher molecular weight smear or ladder.

Target Identification and Validation Workflow

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)

isoTOP-ABPP is a powerful chemoproteomic technique used to identify the cellular targets of covalent inhibitors like this compound on a proteome-wide scale.

Conclusion

This compound is a valuable chemical probe for studying the cellular functions of the E3 ubiquitin ligase RNF114. Its ability to covalently inhibit RNF114 provides a powerful tool to dissect the roles of this enzyme in critical cellular pathways, including cell cycle control and the DNA damage response. The stabilization of p21 and the induction of PARP1 trapping upon RNF114 inhibition highlight potential therapeutic avenues for diseases such as cancer. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the biological consequences of targeting RNF114 with this compound and to explore the broader implications of modulating this important cellular regulator.

References

- 1. researchgate.net [researchgate.net]

- 2. Nimbolide Targets RNF114 to Induce the Trapping of PARP1 and Poly-ADP-Ribosylation-Dependent DNA Repair Factors | bioRxiv [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. RNF114 ring finger protein 114 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. RBR-type E3 ubiquitin ligase RNF144A targets PARP1 for ubiquitin-dependent degradation and regulates PARP inhibitor sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the EN219 Molecule

This guide provides a detailed overview of the structural features, mechanism of action, and experimental validation of EN219, a selective covalent inhibitor of the E3 ubiquitin ligase RNF114. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Structural and Physicochemical Properties

This compound is a synthetic, cell-permeable molecule designed to covalently target a specific cysteine residue on the E3 ubiquitin ligase RNF114. Its chemical and physical properties are summarized below.

| Property | Data | Reference |

| IUPAC Name | 1-(3,5-bis(4-Bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)prop-2-en-1-one | |

| CAS Number | 380351-29-1 | |

| Molecular Formula | C₁₈H₁₄Br₂N₂O | |

| Molecular Weight | 456.56 g/mol | |

| Activity | Covalent ligand for RNF114 |

Mechanism of Action and Signaling Pathway

This compound functions as a moderately selective covalent inhibitor of RNF114 (RING Finger Protein 114), an E3 ubiquitin ligase. E3 ligases are critical enzymes in the ubiquitination cascade, responsible for transferring ubiquitin to substrate proteins, marking them for degradation or altering their function.

RNF114 has been identified as a cell cycle activator that targets the cyclin-dependent kinase inhibitor p21 (also known as WAF1/Cip1) for ubiquitination and subsequent proteasomal degradation. By inhibiting RNF114, this compound prevents the ubiquitination of p21, leading to its accumulation. Increased levels of p21 can arrest the cell cycle, thereby inhibiting cell proliferation. This makes this compound a valuable tool for studying the RNF114-p21 axis and a potential starting point for therapeutic development.

The core signaling pathway affected by this compound is depicted below.

Caption: this compound inhibits RNF114, preventing p21 ubiquitination and degradation.

Quantitative Biological Data

This compound's potency and selectivity have been characterized using various biochemical and proteomic techniques.

| Parameter | Value | Method | Target Protein(s) |

| IC₅₀ | 470 nM | RNF114 Autoubiquitination Assay | RNF114 |

| Covalent Target | Cysteine 8 | Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) | RNF114 |

| Other Targets | Cys 201 | isoTOP-ABPP (at 1 µM) | TUBB1 (Tubulin beta-1 chain) |

| Cys 442 | isoTOP-ABPP (at 1 µM) | HSPD1 (Heat shock protein 60) | |

| Cys 97 | isoTOP-ABPP (at 1 µM) | HIST1H3A (Histone H3.1) |

Key Experimental Protocols

The following sections detail the methodologies used to characterize this compound's function and targets.

This assay measures the E3 ligase activity of RNF114 by detecting its self-ubiquitination, and is used to determine the inhibitory potency (IC₅₀) of compounds like this compound.

Protocol:

-

Reaction Setup: Prepare a reaction mixture in a microtiter plate containing reaction buffer (50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM β-mercaptoethanol), 5 nM E1 activating enzyme (Ube1), 100 nM E2 conjugating enzyme (e.g., UbcH5a), and 0.6 µM ubiquitin.

-

Inhibitor Incubation: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate with purified recombinant RNF114 protein for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiation of Ubiquitination: Initiate the ubiquitination reaction by adding 0.2 mM ATP.

-

Reaction Incubation: Incubate the plate at room temperature for a fixed time within the linear range of the reaction (e.g., 15-30 minutes).

-

Detection: Stop the reaction and detect the level of RNF114 autoubiquitination. This can be achieved by Western blot using an anti-ubiquitin antibody or a more high-throughput method like a homogenous time-resolved fluorescence (HTRF) assay using labeled detection reagents (e.g., biotinylated ubiquitin and a europium-labeled anti-RNF114 antibody).

-

Data Analysis: Plot the ubiquitination signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

This chemoproteomic technique is used to identify the specific protein targets of a covalent ligand directly in complex biological systems, such as cell lysates or live cells. It was used to confirm that this compound covalently modifies Cysteine 8 of RNF114.

Protocol Workflow:

-

Proteome Treatment: Treat two identical proteome samples (e.g., cell lysates). One is treated with the covalent ligand of interest (e.g., 1 µM this compound), and the other with a vehicle control (DMSO). This is the "competition" step where the ligand binds to its targets.

-

Probe Labeling: Add a broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne) to both samples. This probe will label cysteine residues that were not engaged by this compound.

-

Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach isotopically distinct biotin tags to the alkyne-labeled proteins. The this compound-treated sample is tagged with a "heavy" biotin-azide, while the DMSO-treated sample gets a "light" biotin-azide tag.

-

Sample Combination and Enrichment: Combine the "heavy" and "light" samples. Digest the proteins with trypsin and then enrich for the biotin-tagged peptides using streptavidin beads.

-

Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify peptides and quantify the "light/heavy" isotopic ratios. A high light/heavy ratio for a specific peptide indicates that this compound blocked the probe from labeling that site, thus identifying it as a target.

Caption: Workflow for isoTOP-ABPP to identify covalent targets of this compound.

An In-depth Technical Guide to the Biophysical Properties of EN219

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of EN219, a covalent inhibitor of the E3 ubiquitin ligase RNF114. This document details the mechanism of action, key quantitative data, experimental methodologies, and relevant signaling pathways to support further research and drug development efforts.

Core Biophysical Properties of this compound

This compound is a synthetic, cysteine-reactive chloroacetamide ligand that functions as a covalent inhibitor of RNF114. It selectively targets the N-terminal cysteine residue (C8) of RNF114, thereby modulating its E3 ligase activity. The primary known downstream effect of this compound is the inhibition of RNF114-mediated ubiquitination and subsequent degradation of the tumor suppressor protein p21.

Quantitative Data Summary

While comprehensive biophysical data for this compound is not extensively available in the public domain, the following table summarizes the key reported value. Further characterization is required to fully elucidate its kinetic and thermodynamic profile.

| Parameter | Value | Method | Target | Notes |

| IC50 | 0.47 µM | Competitive gel-based ABPP | Human RNF114 | This value represents the concentration of this compound required to inhibit 50% of the binding of an iodoacetamide-rhodamine probe to RNF114. |

| Binding Affinity (Kd) | Not Reported | e.g., Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | Human RNF114 | The dissociation constant (Kd) would quantify the binding affinity between this compound and RNF114. |

| Covalent Kinetics (kinact/KI) | Not Reported | e.g., LC-MS/MS based kinetic assays | Human RNF114 | This second-order rate constant would describe the efficiency of covalent bond formation. |

| Thermodynamic Parameters (ΔG, ΔH, -TΔS) | Not Reported | Isothermal Titration Calorimetry (ITC) | Human RNF114 | These parameters would define the energetic drivers of the binding interaction. |

Signaling Pathways

This compound primarily impacts the RNF114-p21 signaling axis, which is a critical regulator of cell cycle progression. Additionally, RNF114 has been implicated in the NF-κB signaling pathway.

An In-depth Technical Guide to EN219: A Covalent Inhibitor of the E3 Ligase RNF114 and its Impact on Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

EN219 is a synthetic, moderately selective covalent inhibitor of the E3 ubiquitin ligase RNF114. By targeting a specific cysteine residue, this compound effectively blocks the ubiquitination and subsequent proteasomal degradation of key cellular proteins, most notably the tumor suppressor p21. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its impact on protein degradation pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the fields of oncology and chemical biology.

Introduction to this compound and its Target, RNF114

This compound is a small molecule that covalently modifies the E3 ubiquitin ligase RNF114 (Ring Finger Protein 114). E3 ubiquitin ligases are critical components of the ubiquitin-proteasome system (UPS), which is the primary pathway for targeted protein degradation in eukaryotic cells. The UPS plays a pivotal role in regulating the levels of numerous proteins involved in essential cellular processes, including cell cycle progression, DNA repair, and signal transduction.

RNF114 has been identified as an E3 ligase that ubiquitinates several substrate proteins, thereby marking them for degradation by the proteasome. One of the key substrates of RNF114 is the cyclin-dependent kinase inhibitor 1 (p21, also known as CDKN1A), a crucial tumor suppressor that halts the cell cycle in response to DNA damage. By catalyzing the ubiquitination of p21, RNF114 promotes its degradation, thus allowing for cell cycle progression.

This compound was discovered through chemoproteomic screening as a covalent ligand that mimics the action of the natural product nimbolide in targeting RNF114. Its ability to inhibit RNF114 and consequently stabilize p21 levels makes it a valuable tool for studying the RNF114-p21 signaling axis and a potential starting point for the development of novel anti-cancer therapeutics.

Mechanism of Action of this compound

This compound functions as a covalent inhibitor, forming a stable, irreversible bond with its target protein, RNF114. This covalent modification is key to its potent and sustained inhibitory activity.

Covalent Targeting of RNF114

This compound specifically targets the N-terminal cysteine residue (C8) of RNF114.[1] The molecule contains an electrophilic "warhead" that reacts with the nucleophilic thiol group of the cysteine residue, forming a covalent bond. This targeted modification of Cys8 is critical for inhibiting the enzymatic function of RNF114.

The covalent interaction between this compound and RNF114 can be visualized as a two-step process:

-

Reversible Binding: this compound initially binds non-covalently to a pocket on RNF114 in proximity to the C8 residue.

-

Irreversible Covalent Bonding: The electrophilic moiety of this compound then reacts with the C8 thiol group, forming a stable thioether linkage.

References

Methodological & Application

Application Notes and Protocols for EN219 in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

EN219 is a synthetic, covalent ligand that selectively targets the E3 ubiquitin ligase RNF114, mimicking the mode of action of the natural product nimbolide.[1] By binding to RNF114, this compound can be utilized as a component of Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.[2][3] This capability makes this compound a valuable tool in cancer research and drug development for investigating the therapeutic potential of targeted protein degradation. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its biological activity.

Mechanism of Action

This compound functions by covalently binding to a cysteine residue on the RNF114 E3 ubiquitin ligase.[3] RNF114 plays a crucial role in several cellular processes, including cell cycle progression, apoptosis, and immune responses by targeting various substrates for ubiquitination and subsequent proteasomal degradation.[4][5] Known substrates of RNF114 include p21 (CDKN1A), MAVS, TNFAIP3, TRAF6, and PARP1.[5][6][7] By recruiting RNF114, this compound-based PROTACs can induce the degradation of specific proteins of interest, such as the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[2][3]

Data Presentation

The following tables summarize the reported in vitro and cell-based assay data for this compound and an this compound-based PROTAC targeting BRD4.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| IC50 (RNF114) | 470 nM | [1][2] |

Table 2: Cellular Activity of an this compound-based BRD4 PROTAC (ML 2-14)

| Cell Line | Parameter | Value | Reference |

| 22Rv1 (Prostate Cancer) | DC50 (BRD4 degradation) | Not explicitly quantified, but degradation observed | [8] |

| Various Cancer Cell Lines | DC50 (BRD4 [short]) | 14 nM | [2] |

| Various Cancer Cell Lines | DC50 (BRD4 [long]) | 36 nM | [2] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Caption: Mechanism of this compound-based PROTACs.

Caption: Key signaling pathways regulated by RNF114.

Caption: General workflow for cell-based assays with this compound.

Experimental Protocols

Protein Degradation Assay by Western Blot

This protocol is designed to assess the ability of an this compound-based PROTAC to induce the degradation of a target protein (e.g., BRD4).

Materials:

-

Cancer cell line of interest (e.g., 22Rv1)

-

Complete cell culture medium

-

This compound-based PROTAC

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (target protein, loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment: The following day, treat the cells with varying concentrations of the this compound-based PROTAC or DMSO as a vehicle control. Incubate for the desired time period (e.g., 16-24 hours).

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells and complete culture medium

-

96-well plate

-

This compound or this compound-based PROTAC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.[3]

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound or the this compound-based PROTAC. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key effectors of apoptosis.

Materials:

-

Cells and complete culture medium

-

White-walled 96-well plate

-

This compound or this compound-based PROTAC

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a density of approximately 10,000 cells per well in 100 µL of medium.

-

Treatment: Treat the cells with varying concentrations of this compound or the this compound-based PROTAC. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

-

Incubation: Incubate the plate for the desired time (e.g., 24-48 hours).

-

Assay Reagent Addition:

-

Incubation and Measurement:

-

Mix the contents of the wells by gentle shaking.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.[2]

-

-

Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the vehicle control.

References

- 1. researchgate.net [researchgate.net]

- 2. ulab360.com [ulab360.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

Application Notes: EN219, a Novel Kinase Inhibitor for Targeted Cancer Therapy

Introduction

EN219 is a potent and selective small molecule inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in a variety of human cancers, making it a critical target for therapeutic intervention. These application notes provide an overview of the experimental protocols for characterizing the in vitro and in vivo efficacy of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the MEK1 and MEK2 kinases, preventing their phosphorylation and activation of ERK1/2. The downstream signaling cascade, which is crucial for cell proliferation, survival, and differentiation, is consequently inhibited. This targeted action is anticipated to result in the selective suppression of tumor growth in cancers with a constitutively active MAPK/ERK pathway.

In Vitro Efficacy of this compound

The anti-proliferative activity of this compound was evaluated across a panel of cancer cell lines with known mutational statuses of the BRAF and RAS genes, which are upstream activators of the MAPK/ERK pathway.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | BRAF Status | RAS Status | IC50 (nM) |

| A375 | Malignant Melanoma | V600E | Wild-Type | 15 |

| HT-29 | Colorectal Carcinoma | V600E | Wild-Type | 25 |

| HCT116 | Colorectal Carcinoma | Wild-Type | K-RAS G13D | 80 |

| MDA-MB-231 | Breast Cancer | Wild-Type | K-RAS G13D | 120 |

| MCF7 | Breast Cancer | Wild-Type | Wild-Type | >1000 |

In Vivo Efficacy of this compound

The in vivo anti-tumor efficacy of this compound was assessed in a xenograft model using the A375 melanoma cell line, which harbors the BRAF V600E mutation.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in A375 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily | 1500 | 0 |

| This compound | 10 | Daily | 600 | 60 |

| This compound | 25 | Daily | 250 | 83 |

Experimental Protocols

Cell Viability Assay

This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

Cancer cell lines (e.g., A375, HT-29, HCT116, MDA-MB-231, MCF7)

-

Appropriate cell culture medium and supplements

-

This compound compound

-

DMSO (vehicle control)

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 0.1 nM to 10 µM. Include a DMSO-only control.

-

Add 100 µL of the diluted this compound or DMSO control to the appropriate wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound using a non-linear regression model.

Western Blot Analysis

This protocol outlines the procedure for analyzing the inhibition of MAPK/ERK pathway signaling by this compound.

Materials:

-

Cancer cell lines

-

This compound compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO for 2 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Tumor Xenograft Model

This protocol details the steps for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Athymic nude mice (6-8 weeks old)

-

A375 human melanoma cells

-

Matrigel

-

This compound compound

-

Vehicle solution

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject 5 x 10^6 A375 cells mixed with Matrigel into the flank of each mouse.

-

Monitor the tumor growth regularly.

-

When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, 10 mg/kg this compound, 25 mg/kg this compound).

-

Administer this compound or vehicle daily via oral gavage.

-

Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After 21 days of treatment, euthanize the mice and excise the tumors for further analysis.

-

Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Caption: Workflow for determining the in vitro efficacy of this compound using a cell viability assay.

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.

Application Notes and Protocols for EN219 Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN219 is a novel small molecule inhibitor targeting Target Kinase X (TKX), a critical component of the MAPK/Erk signaling pathway. Dysregulation of this pathway is implicated in various proliferative diseases. These application notes provide a detailed protocol for assessing the target engagement of this compound with TKX in a cellular context using a Cellular Thermal Shift Assay (CETSA), a powerful technique to verify and quantify the interaction of a drug with its intended target in a physiological setting.[1][2][3] The binding of a ligand, such as this compound, to its target protein enhances the protein's thermal stability.[1][2] This principle is the foundation for CETSA, which measures the change in the thermal stability of the target protein upon ligand binding.[1][2]

Signaling Pathway

This compound is designed to inhibit Target Kinase X (TKX), a key kinase in the MAPK/Erk signaling cascade. This pathway is a crucial mediator of cellular responses to extracellular signals, influencing cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, driving uncontrolled cell growth. This compound's mechanism of action is to bind to TKX, preventing its downstream signaling.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess the target engagement of a compound by measuring the thermal stabilization of the target protein upon ligand binding.[1][2]

Experimental Workflow

Detailed Protocol

-

Cell Culture and Treatment:

-

Plate a human cancer cell line known to express Target Kinase X (e.g., HEK293) in 10 cm dishes and grow to approximately 80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) as a negative control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 1 hour.

-

-

Cell Lysis and Heat Treatment:

-

Harvest the cells by scraping and wash with ice-cold PBS.

-

Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Aliquot the supernatant into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

-

Analysis of Soluble Protein:

-

Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of the soluble fraction using a BCA assay.

-

Analyze the levels of soluble TKX in each sample by Western blotting using a specific anti-TKX antibody. An ELISA-based approach can also be used for higher throughput.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot using densitometry software (e.g., ImageJ).

-

Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

-

Plot the normalized soluble TKX levels against the corresponding temperature for both vehicle and this compound-treated samples.

-

Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each condition. An increase in Tm in the presence of this compound indicates target engagement.

-

Data Presentation

The following tables summarize the expected quantitative data from the CETSA experiments.

Table 1: CETSA Melting Temperature (Tm) Shift for TKX with this compound Treatment

| Treatment | Concentration (µM) | Melting Temperature (Tm) (°C) | Tm Shift (ΔTm) (°C) |

| Vehicle (DMSO) | - | 52.5 | - |

| This compound | 1 | 55.0 | +2.5 |

| This compound | 10 | 58.2 | +5.7 |

| This compound | 100 | 61.8 | +9.3 |

Table 2: Isothermal Dose-Response CETSA

This experiment is performed at a fixed temperature (e.g., 56°C) with varying concentrations of this compound to determine the concentration at which 50% of the target protein is stabilized (EC50).

| This compound Concentration (µM) | % Soluble TKX (Normalized to Vehicle) |

| 0 (Vehicle) | 100 |

| 0.1 | 115 |

| 1 | 145 |

| 10 | 180 |

| 100 | 195 |

From this data, an EC50 value can be calculated by fitting the data to a dose-response curve.

Conclusion

The Cellular Thermal Shift Assay is a robust method to confirm the direct binding of this compound to its intended target, Target Kinase X, within the complex environment of a living cell.[1][4] The provided protocol offers a detailed framework for researchers to validate the target engagement of this compound and similar small molecule inhibitors. The dose-dependent increase in the thermal stability of TKX upon treatment with this compound provides strong evidence of target engagement, a critical step in the characterization of a novel therapeutic agent.[3][5]

References

- 1. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for EN219 in Ubiquitination Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN219 is a potent and moderately selective covalent inhibitor of the E3 ubiquitin ligase RNF114.[1] By covalently modifying a cysteine residue (C8) in the N-terminal region of RNF114, this compound effectively blocks its catalytic activity.[1] This inhibition prevents both the auto-ubiquitination of RNF114 and the ubiquitination of its substrates, most notably the cyclin-dependent kinase inhibitor p21 (CDKN1A), a critical tumor suppressor protein.[1][2] The inhibition of p21 ubiquitination leads to its stabilization and accumulation, which can induce cell cycle arrest and apoptosis, making this compound a valuable tool for studying the ubiquitin-proteasome system and a potential starting point for therapeutic development.

These application notes provide detailed protocols for utilizing this compound in in vitro and cell-based ubiquitination assays to probe the function of RNF114 and its downstream signaling pathways.

Key Signaling Pathway: RNF114-Mediated p21 Ubiquitination

The E3 ligase RNF114 plays a crucial role in cell cycle progression by targeting the tumor suppressor p21 for proteasomal degradation. This process involves the covalent attachment of ubiquitin molecules to p21, marking it for destruction by the 26S proteasome. This compound intervenes in this pathway by directly inhibiting RNF114.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 470 nM | RNF114 | In vitro competitive activity-based protein profiling (ABPP) | [1] |

| Selectivity | Moderately Selective | Proteome-wide | Isotopic tandem orthogonal proteolysis-ABPP (isoTOP-ABPP) in 231MFP cells | [1] |

Note: While this compound is described as "moderately selective," a comprehensive panel screen against other E3 ligases and deubiquitinases (DUBs) is not publicly available. The isoTOP-ABPP analysis provides a global view of cysteine reactivity in a cellular context.

Experimental Protocols

In Vitro RNF114 Auto-Ubiquitination Assay with this compound

This protocol is designed to assess the inhibitory effect of this compound on the auto-ubiquitination activity of RNF114 in a reconstituted in vitro system.

Materials:

-

Recombinant human RNF114 protein

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

FLAG-tagged Ubiquitin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

10X Ubiquitination Assay Buffer: 500 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 5 mM DTT

-

10X ATP Regeneration Buffer: 1 M Tris-HCl (pH 7.5), 1 M MgCl2, 100 mM ATP

-

2X SDS-PAGE Sample Buffer

-

Anti-FLAG antibody

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Protocol:

-

Reagent Preparation:

-

Prepare a 1X ubiquitination assay buffer by diluting the 10X stock with nuclease-free water.

-

Prepare a working solution of this compound in DMSO. A 100X stock is recommended to minimize the final DMSO concentration in the reaction.

-

-

Reaction Setup:

-

On ice, prepare a master mix containing the following components per 25 µL reaction:

-

1X Ubiquitination Assay Buffer

-

100 nM E1 enzyme

-

500 nM E2 enzyme (UbcH5a)

-

5 µM FLAG-tagged Ubiquitin

-

2 mM ATP

-

200 nM RNF114

-

-

Aliquot the master mix into microcentrifuge tubes.

-

-

Inhibition with this compound:

-

To the experimental tubes, add the desired final concentration of this compound (e.g., a dose-response from 10 nM to 10 µM).

-

To the control tube, add an equivalent volume of DMSO.

-

Pre-incubate the reactions at room temperature for 30 minutes to allow for covalent modification of RNF114 by this compound.

-

-

Initiation and Incubation:

-

Initiate the ubiquitination reaction by transferring the tubes to a 37°C incubator for 60-90 minutes.

-

-

Termination:

-

Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE on a 4-12% Bis-Tris gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with an anti-FLAG antibody to detect polyubiquitin chains.

-

Visualize the results using a chemiluminescence detection system.

-

Expected Results: The DMSO-treated control should show a high molecular weight smear or ladder of bands corresponding to polyubiquitinated RNF114. Increasing concentrations of this compound should lead to a dose-dependent reduction in this polyubiquitination signal.

Cell-Based Assay for p21 Accumulation

This protocol describes how to treat cultured cells with this compound and detect the resulting accumulation of p21 protein by Western blot.

Materials:

-

Human breast cancer cell line (e.g., 231MFP)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p21 and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Protocol:

-

Cell Culture and Treatment:

-

Seed 231MFP cells in 6-well plates and grow to 70-80% confluency.

-

Prepare working solutions of this compound in complete culture medium.

-

Treat the cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control.

-

Incubate the cells for a desired time course (e.g., 6, 12, 24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysates to microcentrifuge tubes and incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to fresh tubes.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations and prepare samples with 2X SDS-PAGE sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p21 antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using a chemiluminescence detection system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for p21 and the loading control using densitometry software.

-

Normalize the p21 signal to the loading control to determine the relative fold change in p21 protein levels upon this compound treatment.

-

Expected Results: Treatment with this compound is expected to cause a dose- and time-dependent increase in the protein levels of p21 compared to the DMSO-treated control cells.

References

Application Notes and Protocols for EN219 Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN219 is a potent and selective covalent inhibitor of the E3 ubiquitin ligase RNF114. It specifically targets the N-terminal cysteine (C8) of RNF114, leading to the inhibition of its ligase activity. RNF114 is known to play a crucial role in various cellular processes, including cell cycle regulation and the DNA damage response, primarily through its ubiquitination and subsequent degradation of the tumor suppressor protein p21 (CDKN1A). By inhibiting RNF114, this compound stabilizes p21, resulting in cell cycle arrest and induction of apoptosis in cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, apoptosis, and relevant signaling pathways.

Mechanism of Action

This compound is a synthetic, cell-permeable chloroacetamide compound that acts as a covalent inhibitor of RNF114. The primary mechanism of action of this compound involves the irreversible binding to the Cysteine 8 residue in the N-terminal region of the RNF114 protein. This covalent modification inhibits the E3 ubiquitin ligase activity of RNF114, preventing it from mediating the ubiquitination of its substrate proteins.

One of the key substrates of RNF114 is the cyclin-dependent kinase inhibitor p21. Under normal conditions, RNF114 targets p21 for ubiquitination and subsequent degradation by the proteasome. By inhibiting RNF114, this compound treatment leads to the accumulation and stabilization of p21. Increased levels of p21 inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G1/S and G2/M phases, and subsequently inducing apoptosis.

Signaling Pathway

The signaling pathway initiated by this compound treatment converges on the stabilization of the tumor suppressor p21. The following diagram illustrates the key molecular events following the inhibition of RNF114 by this compound.

Caption: this compound inhibits RNF114, leading to p21 stabilization, cell cycle arrest, and apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity. Please note that these values can be cell-line dependent and should be optimized for your specific experimental setup.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 for RNF114 Inhibition | 470 nM | In vitro | [1] |

| IC50 for Cell Proliferation | To be determined empirically (start with a range of 0.1 - 10 µM) | e.g., MDA-MB-231, K562 | N/A |

| Optimal Concentration for p21 Stabilization | To be determined empirically (start with a range of 1 - 5 µM) | e.g., MDA-MB-231, K562 | N/A |

| Optimal Treatment Time for Apoptosis Induction | 24 - 72 hours (time-course recommended) | e.g., MDA-MB-231, K562 | N/A |

Experimental Protocols

The following is a general workflow for investigating the effects of this compound on cultured cancer cells.

Caption: A typical experimental workflow for evaluating the effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, K562)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a DMSO vehicle control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Incubate overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a DMSO vehicle control for 24-48 hours.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up the compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Protocol 3: Western Blot Analysis of p21 Stabilization

This protocol is for detecting the levels of p21 protein in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p21, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-